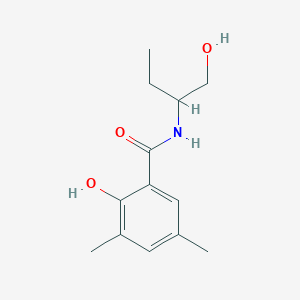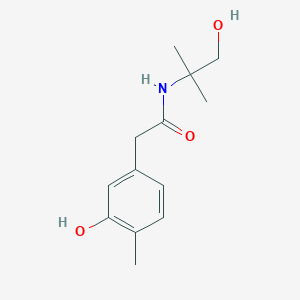
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide, also known as BML-275, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.
Mechanism of Action
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide acts as a selective inhibitor of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose or oxygen levels, and promotes energy conservation and production. This compound binds to the catalytic subunit of AMPK and prevents its activation by upstream kinases, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cellular energy expenditure and promotion of cellular proliferation
- Induction of autophagy and apoptosis in cancer cells
- Improvement of glucose metabolism and insulin sensitivity in diabetic animal models
- Protection against ischemic injury in the heart and brain
- Reduction of inflammation and oxidative stress in various disease models
Advantages and Limitations for Lab Experiments
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has several advantages as a tool compound for studying AMPK, including its high selectivity and potency, as well as its well-established synthesis method. However, there are also limitations to using this compound in lab experiments, such as its potential off-target effects and the need for careful dosing and timing to avoid unintended consequences.
Future Directions
There are many future directions for research on 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide and its potential therapeutic applications. Some possible areas of investigation include:
- Optimization of the synthesis method to improve yield and purity of this compound
- Development of more selective and potent AMPK inhibitors for use in clinical settings
- Investigation of the role of AMPK in other disease states, such as neurodegenerative disorders and infectious diseases
- Exploration of the potential use of this compound as a cancer therapy, either alone or in combination with other drugs
- Investigation of the long-term effects of AMPK inhibition on cellular metabolism and physiology
In conclusion, this compound is a selective inhibitor of AMPK that has been extensively studied for its potential therapeutic applications. This molecule has a well-established synthesis method and has been used as a tool compound to investigate the role of AMPK in various cellular processes. While there are limitations to using this compound in lab experiments, its potential benefits as a therapeutic agent make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with 2-bromo-1-butanol in the presence of a base catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of this compound.
Scientific Research Applications
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has been widely used in scientific research as a tool compound to study the role of AMPK in various cellular processes. This molecule has been shown to inhibit the activity of AMPK in a dose-dependent manner, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation. Additionally, this compound has been used to investigate the role of AMPK in cancer, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-10(7-15)14-13(17)11-6-8(2)5-9(3)12(11)16/h5-6,10,15-16H,4,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGOCLJVZAZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC(=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637865.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide](/img/structure/B6637877.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)